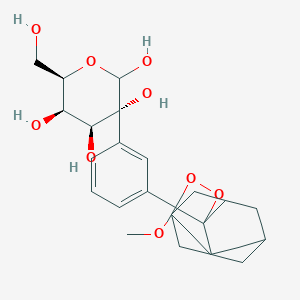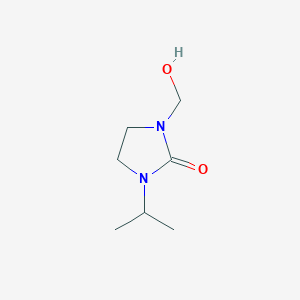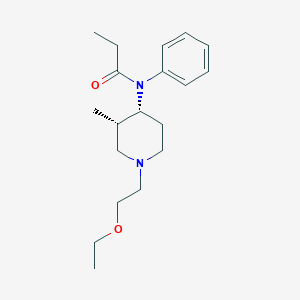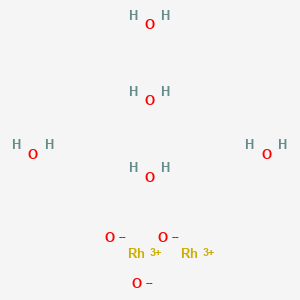
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone
Descripción general
Descripción
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone, also known as PCPr, is a synthetic dissociative anesthetic drug. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). PCPr is a relatively new research chemical that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone acts as an NMDA receptor antagonist, binding to the receptor and blocking its activity. This leads to a decrease in glutamate signaling, which is involved in a wide range of physiological processes including learning and memory. 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone also affects other neurotransmitter systems, including dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone has been shown to produce a range of biochemical and physiological effects in animal studies. These include analgesia, sedation, and dissociation. 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone has also been shown to produce neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone as a research tool is its potency as an NMDA receptor antagonist. This allows for lower doses to be used compared to other drugs in the same class, such as ketamine. However, one limitation of 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone is its relatively short duration of action, which may make it less useful for certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone. One area of interest is its potential as a treatment for depression and other psychiatric disorders. 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone has been shown to produce rapid antidepressant effects in animal studies, similar to ketamine. Another area of interest is its potential as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Further research is needed to fully understand the potential applications of 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone in scientific research.
Métodos De Síntesis
The synthesis of 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone involves the reaction of 1-phenylcyclohexanone with hydroxylamine hydrochloride and sodium acetate in acetic acid. The resulting product is then reduced with sodium borohydride to yield 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone. The synthesis of 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone is relatively simple and can be carried out using readily available reagents.
Aplicaciones Científicas De Investigación
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent NMDA receptor antagonist, similar to ketamine and PCP. This makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-(1-phenylcyclohexyl)-2,3-dihydropyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-9,13H,2,5-6,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFHWACLBZROGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150563 | |
| Record name | 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone | |
CAS RN |
113812-31-0 | |
| Record name | 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113812310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)

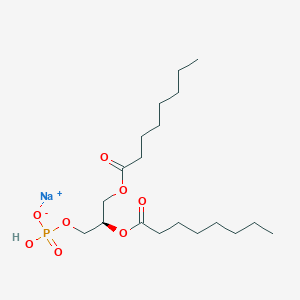
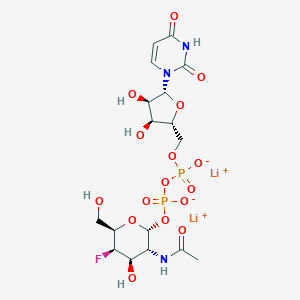

![2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B54612.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)
